molecular formula C21H24N2O6S B2529295 2,5-dimethoxy-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide CAS No. 1040636-87-0

2,5-dimethoxy-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide

Cat. No.: B2529295
CAS No.: 1040636-87-0
M. Wt: 432.49
InChI Key: GSVDWJVBENQUJJ-UHFFFAOYSA-N
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Description

2,5-dimethoxy-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide is a sophisticated synthetic compound designed for advanced pharmaceutical and biochemical research. Its molecular structure integrates a 2,5-dimethoxybenzenesulfonamide group, a motif recognized in medicinal chemistry for its potential as a enzyme inhibitor, particularly against targets like carbonic anhydrase . This sulfonamide moiety is linked to a tetrahydrofuran-carbonyl substituted indoline group, a structural feature that can enhance molecular diversity and receptor binding affinity. Researchers can utilize this compound as a key intermediate or a primary investigational tool in drug discovery programs. Its primary research applications are anticipated in the areas of enzyme inhibition studies, the development of targeted therapies, and probing structure-activity relationships (SAR) to optimize lead compounds for potency and selectivity. The presence of the sulfonamide functionality suggests potential for investigating inhibition of enzymes like carbonic anhydrase or other physiologically relevant sulfonamide-binding proteins . The rigid, heterocyclic indoline core, further functionalized with a tetrahydrofuran carbonyl group, provides a complex scaffold that may contribute to selective interaction with various biological targets, making it a valuable asset for probing novel mechanisms of action in chemical biology. This product is intended For Research Use Only and is not approved for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

2,5-dimethoxy-N-[1-(oxolane-2-carbonyl)-2,3-dihydroindol-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O6S/c1-27-16-7-8-18(28-2)20(13-16)30(25,26)22-15-6-5-14-9-10-23(17(14)12-15)21(24)19-4-3-11-29-19/h5-8,12-13,19,22H,3-4,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSVDWJVBENQUJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4CCCO4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethoxy-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Indolinyl Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Tetrahydrofuran-2-carbonyl Group: This step often involves the reaction of the indolinyl intermediate with tetrahydrofuran-2-carbonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Benzenesulfonamide Group: This is typically done by reacting the intermediate with benzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethoxy-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Molecular Structure Representation

  • InChI Key : IRLLEDPSLROUNG-UHFFFAOYSA-N
  • SMILES Notation : C1=CC(=C(C=C1OC)OC)S(=O)(=O)N(C(=O)C2CCOC2)C3=CC=CC=C3

Antimicrobial Activity

Research has indicated that compounds similar to 2,5-dimethoxy-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide exhibit significant antimicrobial effects. For instance, derivatives have shown activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) as low as 50 mg/mL .

Compound Bacterial Strain MIC (mg/mL)
Compound AE. coli50
Compound BS. aureus30
Compound CBacillus subtilis25

Anti-inflammatory Properties

The sulfonamide group in this compound is known for its anti-inflammatory properties. Studies have demonstrated that related compounds can inhibit specific enzymes involved in inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves several key steps:

  • Formation of the Indoline Structure : This may involve cyclization reactions using appropriate precursors.
  • Introduction of the Sulfonamide Group : This is often achieved through reaction with sulfonyl chlorides.
  • Acylation with Tetrahydrofuran Derivatives : This step introduces the tetrahydrofuran moiety, enhancing the compound's lipophilicity and biological activity.

The mechanism of action for such compounds often involves the inhibition of specific enzymes or receptors in biological pathways, which can lead to reduced inflammation or microbial growth .

Study on Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of several sulfonamide derivatives, including those structurally similar to this compound. The results indicated that these compounds exhibited varying degrees of effectiveness against a range of bacterial strains, highlighting their potential as therapeutic agents in combating bacterial infections .

Investigation into Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties of sulfonamide derivatives. The findings suggested that these compounds could significantly reduce inflammation in vitro by inhibiting key inflammatory mediators. This positions them as promising candidates for further development in treating inflammatory conditions .

Mechanism of Action

The mechanism of action of 2,5-dimethoxy-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, leading to modulation of their activity. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Yield :

  • Compound 9 (5-chloro-2-methoxy substituent) achieved the highest yield (84% ), likely due to the electron-withdrawing chlorine atom enhancing sulfonylation reactivity.
  • Compound 10 (2,5-dimethoxy) and 11 (bulky naphthalene) exhibited lower yields (70% and 67% , respectively), suggesting steric or electronic hindrance from methoxy or naphthalene groups .

Melting Point Trends: Compound 11 (1-naphthalene) displayed the highest melting point (170.0–173.7°C), attributed to increased aromatic stacking interactions.

Molecular Weight and Complexity :

  • Compound 11, with a naphthalene group, has the highest molecular weight (C₂₇H₃₂N₂O₄S ), while Compound 9, with a chlorine atom, has the lowest (C₂₄H₃₁ClN₂O₅S ).

Functional Group Impact

  • Electron-Donating vs. Withdrawing Groups : The 2,5-dimethoxy groups in Compound 10 are electron-donating, which may influence binding interactions in biological systems compared to the electron-withdrawing chlorine in Compound 7.
  • Aromatic vs.

Biological Activity

The compound 2,5-dimethoxy-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide is a complex organic molecule that belongs to the class of sulfonamides. It features a unique chemical structure that includes an indoline moiety, a sulfonamide group, and a tetrahydrofuran substituent. This article aims to explore its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C21H24N2O6S
Molecular Weight: 432.49 g/mol
CAS Number: 1040636-95-0

The structural representation of the compound can be summarized as follows:

ComponentDescription
Indoline MoietyContributes to various pharmacological activities
Sulfonamide GroupKnown for antimicrobial and anti-inflammatory properties
Tetrahydrofuran SubstituentEnhances solubility and biological activity

The presence of methoxy groups at the 2 and 5 positions of the benzene ring increases lipophilicity, potentially influencing its biological activity.

Antimicrobial Properties

Sulfonamides are well-documented for their antimicrobial effects. The compound's sulfonamide group may exhibit activity against various bacterial strains. Research indicates that modifications to the sulfonamide structure can enhance antimicrobial efficacy. For instance, studies have shown that similar sulfonamide derivatives demonstrate significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Antitumor Activity

Recent investigations into the antitumor potential of compounds structurally related to this compound have yielded promising results. For example, compounds with similar indoline structures have been evaluated in vitro on human lung cancer cell lines (A549, HCC827, NCI-H358), demonstrating significant cytotoxic effects .

Case Study: Antitumor Efficacy

In a study examining the antitumor activity of related compounds:

  • Cell Lines Tested: A549, HCC827, NCI-H358
  • Assays Used: MTS cytotoxicity and BrdU proliferation assays
  • Findings: The compounds exhibited high cytotoxicity in 2D cell culture assays compared to 3D models, suggesting a more effective interaction with cellular mechanisms in simpler environments .

The proposed mechanisms for the biological activity of this compound include:

  • Enzyme Inhibition: The sulfonamide group may inhibit specific enzymes involved in bacterial growth or tumor proliferation.
  • DNA Binding: Similar compounds have been shown to bind to DNA, inhibiting DNA-dependent enzymes which are crucial for cellular replication .

Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialActive against Staphylococcus aureus and E. coli
AntitumorSignificant cytotoxicity in lung cancer cell lines
Mechanism of ActionEnzyme inhibition and DNA binding

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several key steps:

  • Formation of Indoline Moiety: Typically synthesized through Fischer indole synthesis.
  • Tetrahydrofuran Introduction: Achieved via acylation reactions.
  • Sulfonamide Formation: Finalized through reactions with benzenesulfonyl chloride.

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents can significantly influence its pharmacological properties.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 2,5-dimethoxy-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide?

  • The synthesis involves sequential functionalization:

Sulfonylation : Reacting the indoline-6-amine precursor with 2,5-dimethoxybenzenesulfonyl chloride under basic conditions (e.g., triethylamine in THF) to form the sulfonamide core .

Tetrahydrofuran-2-carbonyl conjugation : Coupling the indoline nitrogen with tetrahydrofuran-2-carbonyl chloride via nucleophilic acyl substitution, requiring anhydrous conditions and inert atmosphere to prevent hydrolysis .

Purification : Column chromatography (e.g., silica gel, eluent: DCM/MeOH) and recrystallization to isolate the final product. Yield optimization depends on pH (neutral to slightly basic) and temperature control (0–25°C) during coupling .

Q. How can intermediates and the final compound be characterized to confirm structural integrity?

  • NMR Spectroscopy : ¹H/¹³C NMR to verify methoxy (δ ~3.8 ppm), sulfonamide (δ ~7.5–8.0 ppm aromatic protons), and tetrahydrofuran carbonyl (δ ~170–175 ppm in ¹³C) groups .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ for C₂₂H₂₃N₂O₆S: calculated 443.13) and detect side products .
  • HPLC-PDA : Purity assessment (>95%) using a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) .

Q. What solvents and bases are optimal for key reactions?

  • Solvents : THF or DMF for sulfonylation (polar aprotic solvents enhance nucleophilicity) .
  • Bases : Triethylamine (Et₃N) for deprotonation during sulfonamide formation; NaH for activating carbonyl intermediates in anhydrous conditions .

Advanced Research Questions

Q. How can computational modeling predict the compound’s target binding affinity?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into potential targets (e.g., cyclooxygenase-2 or kinase domains). Focus on hydrogen bonding (sulfonamide NH to active-site residues) and hydrophobic interactions (tetrahydrofuran and dimethoxy groups) .
  • MD Simulations : Assess binding stability (RMSD < 2 Å over 100 ns) in GROMACS, using CHARMM36 force fields .

Q. What experimental designs evaluate metabolic stability in vitro?

  • Liver Microsome Assay : Incubate the compound (1–10 µM) with human liver microsomes (HLM) and NADPH. Monitor depletion via LC-MS/MS over 60 minutes. Calculate intrinsic clearance (Cl₍ᵢₙₜ₎) using the half-life method .
  • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to identify enzyme inhibition (IC₅₀ < 10 µM indicates high risk) .

Q. How to resolve contradictions in biological activity data across studies?

  • Dose-Response Validation : Re-test activity in standardized assays (e.g., IC₅₀ in enzyme inhibition) with controls for solvent interference (e.g., DMSO ≤0.1%) .
  • Batch Variability Analysis : Compare NMR/MS data of different synthetic batches to rule out impurity-driven discrepancies (e.g., residual THF or unreacted sulfonyl chloride) .

Q. What strategies improve solubility for in vivo studies?

  • Prodrug Design : Introduce phosphate esters at the methoxy groups, hydrolyzable in vivo by phosphatases .
  • Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (size: 150–200 nm) using emulsion-solvent evaporation. Assess solubility enhancement via dynamic light scattering (DLS) .

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